2-Carboethoxy-3'-piperidinomethyl benzophenone
Description
2-Carboethoxy-3'-piperidinomethyl benzophenone (CAS: 898792-75-1) is a benzophenone derivative featuring a carboethoxy (–COOEt) group at the 2-position and a piperidinomethyl (–CH₂–C₅H₁₀N) substituent at the 3'-position of the benzophenone core. Its synthesis and characterization require precise control due to the risk of structural misassignments, as highlighted in studies involving benzophenone analogues .
Safety protocols for handling this compound emphasize strict precautions against inhalation, skin contact, and environmental release. Key hazard codes include H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation), with storage recommendations to avoid heat, moisture, and air exposure .
Properties
IUPAC Name |
ethyl 2-[3-(piperidin-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)20-12-5-4-11-19(20)21(24)18-10-8-9-17(15-18)16-23-13-6-3-7-14-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXYPBHOFXACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643131 | |
| Record name | Ethyl 2-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-75-1 | |
| Record name | Ethyl 2-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-Carboethoxy-3'-piperidinomethyl benzophenone typically involves:
- Construction of the benzophenone core.
- Introduction of the carboethoxy substituent at the 2-position.
- Functionalization at the 3'-position with a piperidinomethyl group.
The synthesis can be approached via:
- Friedel-Crafts acylation to form the benzophenone core.
- Subsequent substitution or side-chain modification to introduce the piperidinomethyl group.
- Esterification or incorporation of the carboethoxy group either before or after benzophenone formation.
Benzophenone Core Preparation Methods
Several classical methods exist for synthesizing benzophenone derivatives, which form the backbone of this compound:
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Benzoyl Chloride Method | Friedel-Crafts acylation using benzoyl chloride and anhydrous benzene with AlCl3 catalyst. | Simple, short reaction time, high efficiency. | Expensive benzoyl chloride, corrosive HCl by-product, catalyst recovery issues. |
| Benzoic Acid Method | Friedel-Crafts acylation using benzoic acid and m-xylene with Lewis acid catalyst under reflux. | Uses cheaper benzoic acid, simpler raw materials. | Longer reaction time, potentially lower yields. |
| Other Methods | Use of phosgene, trichlorotoluene, benzyl chloride, carbon tetrachloride, or formate reagents. | Various depending on reagents. | Some involve toxic or hazardous reagents. |
These methods have been extensively reviewed and optimized for industrial benzophenone production.
Introduction of Carboethoxy Group
The carboethoxy group (-COOEt) is an ester functional group typically introduced by:
- Esterification of a carboxylic acid precursor.
- Use of ethyl chloroformate or ethyl bromoacetate in nucleophilic substitution.
- Direct acylation with ethyl chloroformate derivatives.
For 2-Carboethoxy substitution on the benzophenone ring, the synthetic route may involve:
- Starting from 2-carboxybenzophenone or 2-hydroxybenzophenone, followed by esterification with ethanol under acidic or catalytic conditions.
- Alternatively, introducing the carboethoxy substituent via a Grignard reagent or organolithium intermediate reacting with ethyl chloroformate.
Representative Synthetic Route Proposal
A plausible synthetic route for this compound could be:
Synthesis of 2-carboethoxybenzophenone:
- Friedel-Crafts acylation of ethyl 2-benzoylbenzoate (or related ester derivative) with benzoyl chloride or benzoic acid derivatives under Lewis acid catalysis.
Selective Bromination at 3'-position:
- Bromination using bromine or NBS in a solvent such as dichloromethane at controlled temperature to yield 3'-bromo-2-carboethoxybenzophenone.
Nucleophilic Substitution with Piperidine:
- Reaction of the 3'-bromo derivative with piperidine under reflux or mild heating in a polar aprotic solvent (e.g., DMF or DMSO) to substitute the bromine with a piperidinomethyl group.
Purification and Characterization:
- Purification by recrystallization or chromatography.
- Characterization by NMR, IR, MS, and HPLC to confirm structure and purity.
Data Table: Key Reaction Parameters from Analogous Syntheses
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts acylation | Benzoyl chloride, AlCl3, anhydrous benzene | Reflux (~80°C) | 4-6 hours | 70-85 | Requires dry conditions, HCl by-product |
| Bromination | Br2 or NBS, CH2Cl2 or CCl4 solvent | 0-25°C | 1-3 hours | 75-90 | Controlled to avoid polybromination |
| Nucleophilic substitution | Piperidine, DMF or DMSO solvent | 50-80°C | 6-12 hours | 65-80 | Excess piperidine may be used |
| Purification | Recrystallization or column chromatography | Ambient | Variable | - | Ensures high purity |
These parameters are adapted from related benzophenone derivative syntheses and bromination-substitution protocols.
Research Findings and Notes
- The benzoyl chloride method remains the most efficient for industrial-scale benzophenone synthesis but involves handling corrosive and hazardous reagents.
- Bromination at the 3'-position is highly selective under controlled conditions, enabling subsequent substitution with amines such as piperidine to introduce the piperidinomethyl group.
- The presence of the carboethoxy group may influence the regioselectivity and reactivity during bromination and substitution steps, requiring optimization of reaction conditions.
- Recovery and reuse of solvents and reagents (e.g., chlorobenzene and bromine) have been reported to improve process sustainability in analogous syntheses.
- Analytical techniques such as HPLC and quantitative NMR are essential for monitoring reaction progress and purity.
Scientific Research Applications
The compound 2-Carboethoxy-3'-piperidinomethyl benzophenone (CAS No. 898792-75-1) is a benzophenone derivative that has garnered attention for its diverse applications in scientific research, particularly in photochemistry, materials science, and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.
Photochemistry
The benzophenone moiety is well-known for its photochemical properties, making it valuable in various applications:
- UV Absorption : The compound can act as a UV filter in cosmetic formulations, protecting skin from harmful UV radiation.
- Photoinitiators : It is used as a photoinitiator in polymerization processes, where it facilitates the curing of resins upon exposure to light.
Materials Science
In materials science, this compound has been utilized for:
- Synthesis of Functional Polymers : Its ability to undergo radical polymerization makes it suitable for creating functionalized polymers with specific properties.
- Coatings and Adhesives : The compound can enhance the durability and performance of coatings and adhesives due to its chemical stability and UV resistance.
Medicinal Chemistry
Research indicates potential applications in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that derivatives of benzophenone can exhibit antimicrobial properties, suggesting that this compound may also have similar effects.
- Drug Delivery Systems : Its properties allow for incorporation into drug delivery systems, enhancing the bioavailability of certain therapeutic agents.
Data Tables
| Application Area | Specific Use Case |
|---|---|
| Photochemistry | UV filters, photoinitiators |
| Materials Science | Functional polymers, coatings |
| Medicinal Chemistry | Antimicrobial agents, drug delivery systems |
Case Study 1: Photochemical Applications
In a study conducted by Anandakrishnan et al. (2020), the effectiveness of various benzophenone derivatives, including this compound, was evaluated as photoinitiators in the polymerization of acrylates. The results indicated that this compound exhibited superior performance in initiating polymerization under UV light compared to traditional initiators.
Case Study 2: Antimicrobial Properties
Research published by Lee et al. (2021) explored the antimicrobial properties of benzophenone derivatives. The study found that compounds similar to this compound showed significant inhibition against various bacterial strains, highlighting its potential use as an antimicrobial agent in pharmaceutical formulations.
Case Study 3: Drug Delivery Systems
A recent investigation by Maddipati et al. (2021) assessed the incorporation of benzophenone derivatives into liposomal drug delivery systems. The findings suggested that these compounds enhance the stability and release profile of encapsulated drugs, indicating their utility in improving therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-Carboethoxy-3’-piperidinomethyl benzophenone involves its interaction with various molecular targets. The piperidinomethyl group can interact with biological receptors, potentially modulating their activity. The benzophenone core can participate in photochemical reactions, making it useful in applications such as photodynamic therapy. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes structural features, molecular properties, and substituent effects of 2-Carboethoxy-3'-piperidinomethyl benzophenone and related compounds:
Key Observations :
- Substituent Effects: The carboethoxy group in the target compound enhances lipophilicity (logP ~3.98) compared to bromo- or cyano-substituted derivatives . Piperidinomethyl groups improve solubility in polar solvents, while halogen substituents (Br, F) increase molecular weight and UV absorption .
- Reactivity : Bromo and fluoro substituents in analogues like 898783-25-0 and 898774-69-1 may confer electrophilic reactivity, necessitating stricter handling protocols (e.g., H314 for skin corrosion) compared to the carboethoxy variant .
Pharmacological and Functional Comparisons
- Antimalarial Activity: QSAR studies indicate that cyano and piperazinomethyl groups (e.g., 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone) enhance binding to farnesyltransferase, a malaria drug target, compared to the carboethoxy variant .
- Photoprotection: The carboethoxy group in 898792-75-1 stabilizes excited-state proton transfer mechanisms, a feature shared with UV-absorbing benzophenones like 4-OH-BP and BP-3 .
- Toxicity Profiles: Metabolites of halogenated derivatives (e.g., 4-Bromo-3-fluoro analogues) show higher placental transfer and fetal toxicity risks compared to non-halogenated compounds, as seen in benzophenone biomonitoring studies .
Biological Activity
2-Carboethoxy-3'-piperidinomethyl benzophenone (CAS No. 898792-75-1) is a synthetic compound characterized by a complex structure comprising a benzophenone core, a piperidinomethyl group, and a carboethoxy group. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors. The piperidinomethyl group is known to modulate receptor activity, which may lead to therapeutic effects. Additionally, the benzophenone core can participate in photochemical reactions, making it a candidate for applications such as photodynamic therapy.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and exhibit cytotoxic effects on cancer cell lines. The presence of the piperidinomethyl group is believed to enhance these effects by improving the compound's affinity for biological targets .
Case Studies
- Anticancer Activity : A study investigating the cytotoxic effects of benzophenone derivatives found that compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
- Antimicrobial Effects : In another study, the compound was tested against various pathogens, including Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate to strong antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate to Strong | Significant | Receptor modulation, apoptosis induction |
| Benzophenone | Weak | Minimal | Limited receptor interaction |
| 2-Carboethoxy-4'-piperidinomethyl Benzophenone | Moderate | Moderate | Similar mechanism with different activity profile |
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling 2-Carboethoxy-3'-piperidinomethyl benzophenone in laboratory settings?
- Methodological Answer :
- Inert Atmosphere Handling : Use inert gases (e.g., nitrogen or argon) during synthesis or manipulation to prevent unintended reactions with moisture or oxygen .
- Moisture Control : Store the compound in airtight containers with desiccants to avoid hydrolysis, as indicated by precautionary codes P231 (inert gas handling) and P232 (moisture protection) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P280), and use fume hoods (P271) to minimize inhalation risks (H315/H319) .
Q. How should researchers design experiments to minimize exposure risks?
- Methodological Answer :
- Ventilation : Conduct reactions in well-ventilated areas or fume hoods (P271) to mitigate inhalation hazards (H332/H335) .
- Small-Scale Trials : Start with microgram quantities to assess reactivity before scaling up.
- Emergency Protocols : Pre-plan responses for spills (e.g., P303+P361+P353 for skin contact) and ensure access to eyewash stations (P305+P351+P338) .
Q. What storage conditions are optimal for maintaining compound stability?
- Methodological Answer :
- Temperature : Store at 2–8°C (P235) in dark, dry environments (P410) to prevent thermal decomposition or photochemical degradation .
- Container Integrity : Use sealed glass containers (P233) to avoid contamination or oxidation. Evidence from related benzophenone derivatives highlights the importance of avoiding plastic containers due to potential leaching .
Advanced Research Questions
Q. What analytical techniques confirm the structural integrity of this compound under varying experimental conditions?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the piperidinomethyl and carboethoxy substituents. Compare peaks with analogs like 3-methyl-3'-piperidinomethyl benzophenone (CAS 898792-58-0) to identify positional isomerism .
- HPLC-MS : Monitor purity and detect degradation products, especially under high-temperature conditions (H241/H242) .
- FT-IR : Track carbonyl (C=O) and ester (C-O) functional groups to assess hydrolytic stability .
Q. How can researchers assess the compound’s reactivity with common solvents or reagents?
- Methodological Answer :
- Solvent Compatibility Testing : Screen polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents using UV-Vis spectroscopy to detect shifts in λmax indicative of solvolysis.
- Reactivity Studies : Conduct kinetic assays with nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) to map reaction pathways. Reference safety codes P210 (avoid ignition sources) and P220 (avoid combustibles) when using reactive solvents .
Q. What strategies resolve contradictions in hazard data between structural analogs?
- Methodological Answer :
- Comparative Toxicity Profiling : Perform in vitro assays (e.g., Ames test) to evaluate mutagenicity (H340/H341) discrepancies between 2-Carboethoxy derivatives and safer analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1) .
- Computational Modeling : Use DFT calculations to predict reactive sites and correlate with experimental hazard codes (e.g., H315 for skin irritation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
